N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole. The key steps in the synthesis may involve:
Cyclization: Formation of the indole ring system through cyclization reactions.
Substitution: Introduction of the chloro and methoxy groups via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.
Interacting with DNA/RNA: Affecting the transcription and translation processes.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can be compared with similar compounds such as:
N-(4-methoxyphenyl)-3-chloropropanamide: Similar in structure but lacks the indole ring.
4-methoxy-N-(3-chlorophenyl)butanamide: Similar but with different substitution patterns on the aromatic ring.
N-(3-chloro-4-methoxyphenyl)acetamide: A simpler structure with an acetamide group instead of butanamide.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-20-7-6-14(12-17(20)23)24-21(27)8-9-22(28)26-11-10-19-16(13-26)15-4-2-3-5-18(15)25-19/h2-7,12,25H,8-11,13H2,1H3,(H,24,27) |
InChI Key |
GXMLVAVAPWJEFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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